molecular formula C10H12N2O2 B2938184 3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide CAS No. 26862-51-1

3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide

Cat. No.: B2938184
CAS No.: 26862-51-1
M. Wt: 192.218
InChI Key: QGXNSQNFMIPAKD-UHFFFAOYSA-N
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Description

3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide (Molecular Formula: C10H13N3O2) is a hexahydroisoquinoline derivative of significant interest in medicinal chemistry and antibacterial research . The hexahydroisoquinoline scaffold has been identified as a promising starting point in the discovery of novel antimycobacterial agents. Whole-cell screening campaigns have demonstrated that compounds based on this core structure exhibit activity against Mycobacterium tuberculosis H37Rv, the primary bacterium responsible for Tuberculosis (TB) . Structure-activity relationship (SAR) studies derived from this scaffold have successfully led to optimized compounds with improved minimum inhibitory concentration (MIC) values, showing excellent activity against multi-drug resistant (MDR) TB strains while displaying low cytotoxicity toward mammalian cell lines such as A549 and Vero cells . This positions this compound as a valuable building block for researchers developing new therapeutic strategies to combat drug-resistant tuberculosis. The quinolone and dihydroquinolone structural class, to which this scaffold is related, is well-known in antibacterial drug development, underpinning the research potential of this compound . This product is intended for research purposes as a key synthetic intermediate or as a standard for biological screening. It is supplied For Research Use Only. Not for use in diagnostic or therapeutic procedures for humans or animals.

Properties

IUPAC Name

3-oxo-5,6,7,8-tetrahydro-2H-isoquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c11-9(13)8-7-4-2-1-3-6(7)5-12-10(8)14/h5H,1-4H2,(H2,11,13)(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGXNSQNFMIPAKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C(=O)NC=C2C1)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide typically involves the condensation of 2-benzoyl-1-(morpholin-4-yl)-1-cyanohexene with cyanoacetanilides and monothiomalonodiamide. This reaction proceeds in anhydrous ethanol in the presence of sodium ethoxide as a base . The reaction conditions are mild, typically carried out at room temperature, leading to the formation of the desired product with high selectivity.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the keto group to a hydroxyl group.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carboxamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or thioamides.

Scientific Research Applications

3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide involves its interaction with specific molecular targets. For instance, as an enzyme inhibitor, it binds to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural and functional differences between the target compound and related analogs:

Compound Name (CAS/Reference) Core Structure Substituents Key Functional Groups Biological/Physicochemical Notes
3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide Hexahydroisoquinoline Carboxamide at C4, ketone at C3 Amide, ketone Potential protein binding via amide
Ethyl 3-oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylate (105340-73-6) Hexahydroisoquinoline Ethyl ester at C4, ketone at C3 Ester, ketone Higher lipophilicity; used in synthesis
N-(3-pyridylmethyl)-4-hydroxy-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carboxamide Hexahydroquinoline Pyridylmethyl carboxamide, hydroxy Amide, ketone, hydroxy Analgesic activity; polymorphism observed
JTE-907 () Quinoline Benzo[1,3]dioxole, pentyloxy Amide, ether, dioxole Cannabinoid receptor modulator
3-Oxo-1-phenyl-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxylic acid derivatives Hexahydroisoquinoline Phenyl, carboxylic acid Carboxylic acid, ketone Synthesized via Mannich reaction

Key Research Findings and Data

Physicochemical Data Table

Property Target Carboxamide Ethyl Ester Analog N-(3-pyridylmethyl) Analog
Molecular Weight (g/mol) Not reported 221.25 ~350 (estimated)
Boiling Point (°C) Not reported 471.1 Not reported
Key Functional Groups Amide, ketone Ester, ketone Amide, ketone, hydroxy
Biological Activity Not reported N/A Analgesic

Binding Constants (Kf) of Carboxamide Derivatives

pH Association Constant (Kf, M⁻¹)
3 1.2 × 10⁴
4 0.9 × 10⁴
5 0.8 × 10⁴

Biological Activity

3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide (CAS No. 102236-82-8) is a compound belonging to the isoquinoline family. This compound has garnered attention due to its diverse biological activities, particularly in antimicrobial and anticancer research. This article reviews the biological activity of this compound based on recent studies and findings.

The chemical structure of this compound can be summarized as follows:

PropertyValue
Molecular FormulaC10H11NO3
Molar Mass193.2 g/mol
Melting Point221 °C (decomp)
Boiling Point553.6 ± 42.0 °C (Predicted)
Density1.35 ± 0.1 g/cm³ (Predicted)
pKa3.39 ± 0.20 (Predicted)
Hazard ClassIrritant

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of hexahydroisoquinoline derivatives, including this compound. The compound has shown significant activity against various bacterial strains:

  • Staphylococcus aureus : Demonstrated potent antibacterial activity comparable to standard antibiotics like ampicillin.
  • Escherichia coli : Effective against both gram-positive and gram-negative bacteria.

In a study evaluating a series of related compounds, several exhibited pronounced activity against these pathogens alongside moderate antifungal activity .

Cytotoxicity and Anticancer Activity

The compound has also been investigated for its cytotoxic effects against various cancer cell lines:

  • Human Colon Carcinoma (HT29) : Notable cytotoxic effects observed.
  • Hepatocellular Carcinoma (Hep-G2) : Significant inhibition of cell proliferation.
  • Breast Adenocarcinoma (MCF7) : Effective in reducing cell viability.

Among the tested compounds, specific analogs showed remarkable cytotoxic efficiency, suggesting potential as dual-action antimicrobial and anticancer agents .

Case Studies

A systematic evaluation involving the synthesis and biological testing of various hexahydroquinoline derivatives revealed that compounds similar to this compound could serve as promising candidates for further development in both antimicrobial and anticancer therapies.

  • Study on Antimicrobial Activity : A series of hexahydroquinolines were synthesized and tested against common pathogens. Compounds exhibiting the highest efficacy were further analyzed for their mechanism of action.
  • Cytotoxicity Evaluation : In vitro studies conducted on cancer cell lines demonstrated that certain derivatives led to apoptosis in targeted cells while sparing normal cells.

Q & A

Q. What are the recommended synthetic routes for 3-Oxo-2,3,5,6,7,8-hexahydroisoquinoline-4-carboxamide and its derivatives?

Methodological Answer: The synthesis typically involves cyclocondensation of substituted amines with cyclic ketones, followed by carboxamide functionalization. For example:

  • Step 1: React 3-amino-5,6,7,8-tetrahydroisoquinoline with a ketone precursor under acidic conditions to form the hexahydroisoquinoline core.
  • Step 2: Introduce the carboxamide group via coupling reactions (e.g., using EDCI/HOBt) with appropriate carboxylic acids or activated esters.
  • Yields: Derivatives such as 1-methyl-3-oxo-N-(4-trifluoromethylphenyl) analogs achieve ~50–60% yields after purification by column chromatography .

Key Data:

DerivativeSynthetic Yield (%)Purity (HPLC)
10a460>98%
10a551>97%
10a649>95%

Q. How can researchers characterize the structural integrity of synthesized this compound?

Methodological Answer: Use a combination of spectroscopic and chromatographic techniques:

  • 1H/13C NMR: Confirm the presence of the hexahydroisoquinoline ring (δ 2.40–3.10 ppm for methyl/methylene groups) and carboxamide carbonyl (δ ~165–170 ppm) .
  • ESI-MS: Verify molecular ion peaks (e.g., [M+H]+ at m/z 354.1 for 10a4) .
  • HPLC-PDA: Assess purity (>95% by area normalization at 254 nm) .

Q. What in vitro assays are used to evaluate the pharmacological activity of this compound?

Methodological Answer:

  • Antimicrobial Activity:
    • MIC Testing: Use Mycobacterium tuberculosis H37Rv in microdilution assays (7H9 medium, 10% OADC). Example: Compound 10a4 showed MIC = 3.125 µg/mL .
  • Cytotoxicity:
    • MTT Assay: Test on Vero/A549 cells (48–72 hr exposure). Report IC50 values (e.g., 10a4 IC50 > 64 µg/mL, indicating low toxicity) .

Key Data:

DerivativeMIC (µg/mL)Vero IC50 (µg/mL)A549 IC50 (µg/mL)
10a43.125>64>64
10a56.25>64>64

Advanced Research Questions

Q. How should researchers design experiments to investigate polymorphism in this compound?

Methodological Answer: Polymorphism studies require:

  • Crystallization Screens: Use solvent/anti-solvent combinations (e.g., ethanol/water, DCM/heptane) to isolate polymorphs.
  • PXRD and DSC: Compare diffraction patterns (e.g., 2θ = 10–30°) and thermal profiles (melting points, enthalpy changes) to identify polymorphic forms.
  • Bioactivity Correlation: Test each polymorph’s solubility and activity (e.g., MIC differences >2-fold suggest bio-relevance) .

Case Study:
In analogous quinolone derivatives, polymorphs exhibited up to 50% variation in aqueous solubility, directly impacting bioavailability .

Q. What strategies address discrepancies in pharmacological data across studies?

Methodological Answer:

  • Standardized Protocols:
    • Use identical cell lines (e.g., ATCC-certified Vero cells) and media batches.
    • Validate MIC results with reference drugs (e.g., isoniazid for tuberculosis).
  • Metabolite Screening:
    • Perform LC-MS/MS to identify active metabolites (e.g., deacetylated forms) that may contribute to activity discrepancies .
  • Statistical Rigor:
    • Apply ANOVA or non-parametric tests (e.g., Kruskal-Wallis) to compare datasets, ensuring p < 0.05 for significance .

Q. How can structure-activity relationship (SAR) studies optimize this compound’s efficacy?

Methodological Answer:

  • Substitution Analysis:
    • Introduce electron-withdrawing groups (e.g., -CF3) at the 4-position to enhance target binding (e.g., 10a4 vs. 10a6: MIC 3.125 vs. 12.5 µg/mL) .
  • Scaffold Modifications:
    • Compare hexahydroisoquinoline with cinnoline analogs (e.g., ethyl 3-oxo-cinnoline-4-carboxylate) to assess ring size impact on solubility .

SAR Insights:

ModificationEffect on Activity
-CF3 at 4-position↑ Antimycobacterial activity
Methyl at 1-position↓ Cytotoxicity

Q. What advanced toxicological assessments are critical for preclinical development?

Methodological Answer:

  • Immunotoxicity Screening:
    • Use flow cytometry to assess lymphocyte proliferation (e.g., CD4+/CD8+ ratios) in Sprague-Dawley rats after 28-day exposure .
  • Thyroid Disruption Assays:
    • Measure serum T3/T4 levels and thyroid peroxidase activity to detect endocrine interference .

Key Finding:
In prodrug analogs (e.g., laquinimod metabolites), prolonged exposure at 50 mg/kg caused mild leukopenia, necessitating dose optimization .

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